2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound that stands out due to its unique molecular structure. This compound has drawn interest in the field of pharmaceuticals due to its potential biological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to target receptors such as the vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) . These receptors play crucial roles in cell proliferation and migration, angiogenesis, and tumorigenesis .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, by inhibiting VEGFR-2 and PDGF-β, it could potentially disrupt angiogenesis and cell proliferation . .
Result of Action
Similar compounds have been known to inhibit cell proliferation and angiogenesis, which could potentially lead to the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, usually beginning with the cyclization of a suitable precursor to form the cyclopropyl ring. This is followed by a series of substitutions and couplings to introduce the pyrimidine and piperidine rings, as well as the methylpyridinylmethyl ether moiety. Key reagents may include cyclopropane derivatives, substituted pyridines, and piperidine derivatives. Typical reaction conditions involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. This involves large-scale batch reactions in reactors, employing robust catalysts, and streamlined purification processes such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate.
Reduction: : Employing reagents like lithium aluminum hydride.
Substitution: : Undergoing nucleophilic or electrophilic substitution reactions.
Coupling: : Participating in coupling reactions to form new bonds with other aromatic or heteroaromatic systems.
Common Reagents and Conditions
Common reagents include bases like sodium hydride, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Reaction conditions often require an inert atmosphere, controlled temperature, and specific pH levels.
Major Products
The major products formed depend on the specific reactions involved. For instance, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine finds applications across various fields:
Chemistry: : Used in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biochemical assays.
Medicine: : Explored for potential therapeutic properties, particularly in treating neurological disorders.
Industry: : Employed in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-{[pyridin-2-yl]methyl}piperidin-1-yl)pyrimidine
2-Cyclopropyl-4-(4-{[3-pyridyl]methyl}piperidin-1-yl)pyrimidine
2-Cyclopropyl-4-(4-{[(4-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
What sets 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine apart is its distinctive substitution pattern, which imparts unique physicochemical properties and biological activity profiles.
This compound’s detailed profile showcases its significance and potential, making it a subject of continued research and application in various scientific and industrial fields. How did you get interested in this particular compound?
Properties
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-3-2-9-21-19(14)24-13-15-7-11-23(12-8-15)17-6-10-20-18(22-17)16-4-5-16/h2-3,6,9-10,15-16H,4-5,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZEJWXNIAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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